molecular formula C16H13ClN2S B11538507 N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B11538507
M. Wt: 300.8 g/mol
InChI Key: JWTDUUKCFZJOII-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3-chloro-4-methylphenyl group and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro and methyl group on the phenyl ring, along with the phenyl substitution on the thiazole ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13ClN2S

Molecular Weight

300.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13ClN2S/c1-11-7-8-13(9-14(11)17)18-16-19-15(10-20-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)

InChI Key

JWTDUUKCFZJOII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)Cl

Origin of Product

United States

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